3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one
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Overview
Description
3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one is a chemical compound characterized by its unique structure, which includes a five-membered oxolanone ring substituted with a phenyl group, a pyridin-2-yl group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride in ethanol.
Substitution: Nucleophilic substitution reactions are possible with reagents like trimethylsilyl cyanide.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at room temperature.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide in the presence of triethylamine and acetonitrile under reflux conditions.
Major Products Formed
The major products formed from these reactions include various intermediates that lead to the final compound, this compound.
Scientific Research Applications
3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The phenyl and pyridin-2-yl groups can participate in π-π interactions and hydrogen bonding, while the oxolanone ring provides a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)oxolan-2-one: Lacks the methylidene and phenyl groups, resulting in different reactivity and applications.
5-Phenyl-5-(pyridin-2-yl)oxolan-2-one: Similar structure but without the methylidene group, affecting its chemical behavior.
3-Methylidene-5-(pyridin-2-yl)oxolan-2-one: Lacks the phenyl group, leading to variations in its interactions and uses.
Uniqueness
3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the phenyl, pyridin-2-yl, and methylidene groups allows for diverse interactions and applications, distinguishing it from similar compounds .
Properties
CAS No. |
71741-86-1 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-methylidene-5-phenyl-5-pyridin-2-yloxolan-2-one |
InChI |
InChI=1S/C16H13NO2/c1-12-11-16(19-15(12)18,13-7-3-2-4-8-13)14-9-5-6-10-17-14/h2-10H,1,11H2 |
InChI Key |
QIYYVNSHLPUXTA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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